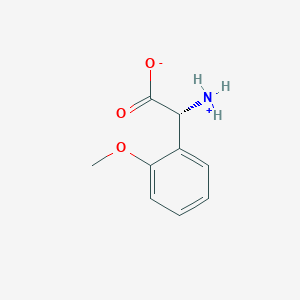
(2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate is a chemical compound characterized by its unique structure, which includes an azaniumyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenylacetic acid with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization or chromatography may also be employed .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azaniumyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mechanism of Action
The mechanism of action of (2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets within cells. The azaniumyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxyphenyl group may interact with hydrophobic regions of proteins, affecting their activity and stability. These interactions can modulate various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl acetate: Similar in structure but lacks the azaniumyl group.
2-methoxyphenyl isocyanate: Contains an isocyanate group instead of the azaniumyl group.
2-methoxyphenylacetic acid: The parent compound from which (2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate is derived.
Uniqueness
This compound is unique due to the presence of both the azaniumyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate |
InChI |
InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
DQSACLYOIBPCJU-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](C(=O)[O-])[NH3+] |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)[O-])[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















